molecular formula C17H17N5O2 B6060842 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one

6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one

Katalognummer B6060842
Molekulargewicht: 323.35 g/mol
InChI-Schlüssel: IQGANDJYQBSWGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one, also known as PPNDS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Wirkmechanismus

6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the P2X7 receptor leads to the opening of the channel and the influx of calcium and sodium ions, which triggers various cellular processes such as inflammation and cell death. 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one binds to the ATP-binding site of the P2X7 receptor, preventing the binding of ATP and the subsequent activation of the channel.
Biochemical and Physiological Effects
The inhibition of the P2X7 receptor by 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one can inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α from immune cells. In vivo studies have shown that 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one can reduce inflammation and pain in animal models of arthritis and neuropathic pain. 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its ability to penetrate the blood-brain barrier, and its stability in aqueous solutions. However, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one also has some limitations, including its relatively short half-life in vivo, its potential off-target effects on other purinergic receptors, and its limited solubility in some organic solvents.

Zukünftige Richtungen

There are several future directions for the research on 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one. One direction is to develop more potent and selective P2X7 receptor antagonists based on the structure of 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one. Another direction is to study the effects of 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one on other purinergic receptors and their interactions with other ligands. Additionally, further studies are needed to explore the potential therapeutic applications of 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one in various diseases and disorders.

Synthesemethoden

6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The synthesis process starts with the condensation of 2-aminopyrazole and 2-pyridinecarboxylic acid to form 2-(1H-pyrazolo[1,5-a]pyridin-2-yl)pyridine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxylic acid. Finally, the acid is converted to the desired product, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one, through a cyclization reaction using trifluoroacetic anhydride and acetic anhydride.

Wissenschaftliche Forschungsanwendungen

6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and biochemistry. In neuroscience, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to inhibit the activity of the P2X7 receptor, which is involved in various neurological disorders such as chronic pain, epilepsy, and Alzheimer's disease. In pharmacology, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been used as a tool compound to study the role of P2X7 receptor in various cellular processes. In biochemistry, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been used to study the structure and function of the P2X7 receptor and its interactions with other ligands.

Eigenschaften

IUPAC Name

4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16-10-14(18-11-19-16)12-4-7-21(8-5-12)17(24)15-9-13-3-1-2-6-22(13)20-15/h1-3,6,9-12H,4-5,7-8H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGANDJYQBSWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC=N2)C(=O)C3=NN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.